molecular formula C20H19IO5 B3513497 8-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

8-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B3513497
M. Wt: 466.3 g/mol
InChI Key: ZAPOQLOXMCWMPI-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[c]furan-4-one family, characterized by a seven-membered cyclic ketone fused with a furan ring. Its structure includes an ethoxy group at position 8, a 4-hydroxy-3-iodo-5-methoxyphenyl substituent at position 6, and methyl groups at positions 1 and 3.

Properties

IUPAC Name

4-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IO5/c1-5-25-16-8-13(12-6-14(21)20(23)17(9-12)24-4)7-15(22)18-10(2)26-11(3)19(16)18/h6-9,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPOQLOXMCWMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C(=C3)I)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclohepta[c]furan-4-one or cyclopenta[c]furan-4-one core but differ in substituents, molecular weight, and functional group arrangement:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
8-Ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one Likely C₂₀H₂₁IO₅* ~490.29* 4-hydroxy-3-iodo-5-methoxyphenyl, ethoxy, 1,3-dimethyl Iodine atom enhances potential for halogen bonding; multiple oxygen groups increase polarity.
8-Ethoxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one (CAS 332056-38-9) C₁₉H₁₈O₄ 310.34 4-hydroxyphenyl, ethoxy, 1,3-dimethyl Simpler structure lacking iodine and methoxy groups; lower molecular weight.
8-Ethoxy-6-(5-iodofuran-2-yl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one (Y512-9852) C₁₇H₁₅IO₄ 410.21 5-iodofuran-2-yl, ethoxy, 1,3-dimethyl Iodine on furan ring instead of phenyl; reduced aromatic substitution.
8-Ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-(4-nitrophenyl)-4H-cyclohepta[c]furan-4-one (Y512-9981) C₂₆H₂₃NO₆ 445.47 4-methoxyphenyl, 4-nitrophenyl, ethoxy, 1,3-dimethyl Nitro group introduces strong electron-withdrawing effects; higher molecular weight.
5,6a-Dihydroxy-3a-Methyl-1,1-Diphenyl-6-(Pyrimidin-5-yl)-1,3,3a,6a-Tetrahydro-4H-Cyclopenta[c]furan-4-one (8d) C₂₄H₂₁N₂O₄ 409.44 Pyrimidin-5-yl, dihydroxy, diphenyl, methyl Cyclopenta[c]furan core with pyrimidine substituent; distinct hydrogen-bonding profile.

*Estimated based on structural analogs.

Functional Group Impact

  • Iodine vs. Non-Halogenated Analogs: The iodine atom in the target compound and Y512-9852 enhances molecular weight and polarizability compared to non-halogenated analogs like CAS 332056-38-7. Halogen bonding could influence crystallinity or receptor interactions .
  • Methoxy vs.
  • Hydroxyl Groups : The hydroxyl group in the target compound and CAS 332056-38-9 increases hydrophilicity, which may improve aqueous solubility relative to Y512-9981 .

Structural Complexity

  • Core Variation : Cyclohepta[c]furan-4-one derivatives (target compound, Y512-9852, Y512-9981) exhibit a larger ring system than cyclopenta[c]furan-4-one analogs (e.g., 8d), which affects conformational flexibility and steric interactions .
  • Substituent Positioning : The 4-hydroxy-3-iodo-5-methoxyphenyl group in the target compound creates a sterically congested environment compared to the para-substituted phenyl in CAS 332056-38-9 .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to minimize oxidative side reactions. Catalysts like iodine or palladium complexes may enhance iodination efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization in ethanol-water mixtures to isolate high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Improvement : Optimize stoichiometry of the iodination step, ensuring excess iodine (1.2–1.5 equiv) and protecting phenolic hydroxyl groups with acetyl to prevent undesired substitutions .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodophenyl protons at δ 7.2–7.5 ppm; ethoxy groups at δ 1.3–1.5 ppm). 2D NMR (COSY, HSQC) resolves cycloheptafuran ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Isotopic peaks (e.g., iodine at m/z 127) validate iodination .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms spatial arrangement of substituents (e.g., dihedral angles between furan and phenyl rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model NMR chemical shifts. Compare computed vs. experimental values (e.g., iodophenyl proton shifts may deviate due to solvent effects) .
  • Conformational Analysis : Molecular dynamics simulations (AMBER force field) assess flexibility of the cycloheptafuran ring, identifying dominant conformers that align with NOESY correlations .
  • Error Margins : Quantify discrepancies using root-mean-square deviation (RMSD) for chemical shifts. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

Q. What strategies are recommended for analyzing the regioselectivity of iodination in the phenolic ring?

Methodological Answer:

  • Directing Effects : The hydroxyl and methoxy groups activate the para and meta positions. Iodination at the 3-position is favored due to steric hindrance from the ethoxy group .
  • Competitive Experiments : Synthesize intermediates without protecting groups to compare iodination sites. LC-MS monitors byproducts (e.g., di-iodinated species) .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH (4–7). Acidic conditions may favor electrophilic substitution at the 3-position .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-PDA (e.g., loss of iodophenyl moiety at 254 nm) .
  • Degradation Pathways : Identify hydrolysis products (e.g., cleavage of the ethoxy group) using HR-MS/MS. Compare with synthetic standards .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C. Activation energy (Eₐ) calculations reveal pH-dependent instability .

Data Contradiction Analysis

Q. How to address conflicting data in melting points reported across studies?

Methodological Answer:

  • Standardization : Use differential scanning calorimetry (DSC) at 5°C/min under N₂. Compare results with literature (e.g., 210–215°C for pure samples vs. 195–205°C for impure batches) .
  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms. Solvent-drop grinding in ethanol/acetone may reveal metastable phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
Reactant of Route 2
8-ethoxy-6-(4-hydroxy-3-iodo-5-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

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